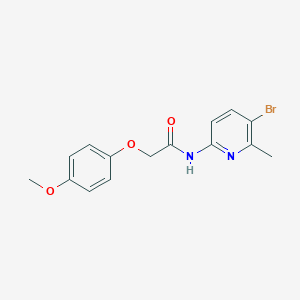![molecular formula C21H25N3O2 B250790 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B250790.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide, commonly known as AEBSF, is a serine protease inhibitor that has been extensively used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. AEBSF is widely used in biochemical and physiological studies due to its ability to inhibit serine proteases, which play a critical role in many biological processes.
Mécanisme D'action
AEBSF works by irreversibly binding to the active site of serine proteases, preventing them from cleaving their substrates. This inhibition is achieved through the formation of a covalent bond between AEBSF and the serine residue of the active site.
Biochemical and Physiological Effects
The inhibition of serine proteases by AEBSF has several biochemical and physiological effects. For example, AEBSF has been shown to inhibit the activation of blood coagulation factors, thereby preventing the formation of blood clots. AEBSF has also been shown to inhibit the production of inflammatory cytokines, which play a critical role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using AEBSF in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other proteases. However, AEBSF has some limitations, such as its irreversibility, which can make it difficult to study the kinetics of enzyme inhibition.
Orientations Futures
AEBSF has several potential future directions in scientific research. One area of interest is the development of more potent and selective serine protease inhibitors based on the structure of AEBSF. Another area of interest is the use of AEBSF in drug discovery, particularly in the development of new therapies for diseases such as cancer and Alzheimer's disease. Additionally, AEBSF could be used to study the role of serine proteases in viral infections, such as COVID-19, which has been shown to involve serine proteases in its entry into host cells.
Méthodes De Synthèse
AEBSF is synthesized by the reaction between 4-ethylbenzoic acid and 4-(4-chlorobenzyl)piperazine, followed by acetylation with acetic anhydride. The resulting product is then purified using column chromatography to obtain pure AEBSF.
Applications De Recherche Scientifique
AEBSF is commonly used in scientific research to inhibit serine proteases, which are involved in many biological processes, including blood coagulation, inflammation, and cell signaling. AEBSF has been used to study the role of serine proteases in various diseases, including cancer, Alzheimer's disease, and viral infections.
Propriétés
Formule moléculaire |
C21H25N3O2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-17-4-6-18(7-5-17)21(26)22-19-8-10-20(11-9-19)24-14-12-23(13-15-24)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26) |
Clé InChI |
HJECCCPGAOIUEV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)